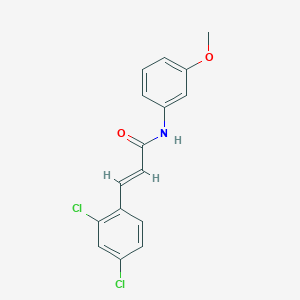![molecular formula C13H19BrN4O B5700554 4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPM and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of BPM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to a reduction in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, BPM has also been found to have a variety of other biochemical and physiological effects. These include anti-inflammatory, anti-oxidant, and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPM for lab experiments is its high potency and selectivity. This makes it an ideal candidate for studying the mechanisms of action of various enzymes and proteins. However, the complex synthesis process and high cost of BPM can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on BPM. One area of interest is in the development of new cancer treatments based on the compound. Another potential direction is in the study of the compound's neuroprotective properties and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine is a complex chemical compound that has shown promise in a variety of scientific research applications. While its exact mechanism of action is not fully understood, its potent anti-tumor activity and other biochemical and physiological effects make it an important area of study for future research.
Synthesis Methods
The synthesis of BPM is a complex process that involves several steps. The first step is the preparation of 5-bromo-2-(1-piperidinyl)-4-pyrimidinamine, which is then reacted with morpholine to form BPM. The overall process is time-consuming and requires specialized equipment and expertise.
Scientific Research Applications
BPM has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BPM has been found to have potent anti-tumor activity and has shown promise in the treatment of various types of cancer.
properties
IUPAC Name |
4-(5-bromo-2-piperidin-1-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c14-11-10-15-13(18-4-2-1-3-5-18)16-12(11)17-6-8-19-9-7-17/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQANCKWVNBQZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)


![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)

![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)


![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)